molecular formula C7H6N2O B2834061 3-(Pyrimidin-5-yl)prop-2-yn-1-ol CAS No. 174456-28-1

3-(Pyrimidin-5-yl)prop-2-yn-1-ol

Cat. No.: B2834061
CAS No.: 174456-28-1
M. Wt: 134.138
InChI Key: HASOEWCDBMNTPE-UHFFFAOYSA-N
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Description

3-(Pyrimidin-5-yl)prop-2-yn-1-ol, also known as 3-PYPr, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a part of the heterocyclic aromatic family of compounds and is composed of a pyrimidine ring and a prop-2-yn-1-ol group. 3-PYPr has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. In

Scientific Research Applications

Antioxidant and Biological Activities

Pyrimidine derivatives, including those structurally related to "3-(Pyrimidin-5-yl)prop-2-yn-1-ol", have been synthesized and evaluated for their antioxidant properties. A study by Rani et al. (2012) synthesized a series of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, demonstrating promising antioxidant activity compared to standard antioxidants. The study highlights the influence of alkyl fragments attached to the pyrimidine moiety on antioxidant activity (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Molecular Recognition and Antisense Activity

Barnes and Turner (2001) investigated the role of propynyl groups in molecular recognition, particularly in DNA:RNA duplexes. They found that modifications with propynyl groups enhance binding and specificity, offering insights into developing oligonucleotides with improved molecular recognition capabilities (Barnes & Turner, 2001).

Structural and Spectroscopic Characterization

Studies on pyrimidine compounds also extend to their structural and spectroscopic characterization. For example, Rajam et al. (2017) focused on cation tautomerism and the crystalline structure of aminopyrimidine derivatives, providing detailed insights into their hydrogen bonding and molecular recognition processes (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Antibacterial and Antifungal Properties

The search for new antibacterial and antifungal agents has led to the synthesis of pyrimidine derivatives with significant biological activity. Pandhurnekar et al. (2013) synthesized a series of pyrimidine derivatives showing promising activity against various bacterial and fungal strains, highlighting the role of the nitro group in enhancing biological activity (Pandhurnekar, Meshram, Chopde, & Batra, 2013).

Properties

IUPAC Name

3-pyrimidin-5-ylprop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASOEWCDBMNTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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